molecular formula C14H20N2O5S B2684434 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide CAS No. 896317-07-0

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Cat. No.: B2684434
CAS No.: 896317-07-0
M. Wt: 328.38
InChI Key: DNNPGVAXKWIOIF-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrrolidinone is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: Finally, the ethanesulfonamide moiety is introduced by reacting the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of advanced products with unique characteristics.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein’s function, depending on the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)methanesulfonamide
  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propanesulfonamide
  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)butanesulfonamide

Uniqueness

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is unique due to the specific combination of its functional groups. The presence of both the dimethoxyphenyl group and the ethanesulfonamide moiety provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-4-22(18,19)15-10-7-14(17)16(9-10)11-5-6-12(20-2)13(8-11)21-3/h5-6,8,10,15H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPGVAXKWIOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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